[(3-Bromocyclobutoxy)methyl]benzene
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Overview
Description
[(3-Bromocyclobutoxy)methyl]benzene is an organic compound with the molecular formula C₁₁H₁₃BrO and a molecular weight of 241.13 g/mol . It is characterized by a benzene ring substituted with a (3-bromocyclobutoxy)methyl group. This compound is used in various chemical reactions and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
[(3-Bromocyclobutoxy)methyl]benzene can be synthesized through several methods. One common approach involves the reaction of cyclobutanol with hydrobromic acid to form 3-bromocyclobutanol, which is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
[(3-Bromocyclobutoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield cyclobutyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenyl ethers or amines.
Oxidation: Major products include cyclobutanone or benzoic acid derivatives.
Reduction: Cyclobutylbenzene and related compounds.
Scientific Research Applications
[(3-Bromocyclobutoxy)methyl]benzene is utilized in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(3-Bromocyclobutoxy)methyl]benzene involves its interaction with molecular targets through its bromine and benzene moieties. The bromine atom can participate in electrophilic substitution reactions, while the benzene ring can undergo various aromatic reactions. These interactions can affect molecular pathways and lead to the formation of specific products .
Comparison with Similar Compounds
Similar Compounds
- [(3-Chlorocyclobutoxy)methyl]benzene
- [(3-Fluorocyclobutoxy)methyl]benzene
- [(3-Iodocyclobutoxy)methyl]benzene
Uniqueness
[(3-Bromocyclobutoxy)methyl]benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
(3-bromocyclobutyl)oxymethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNCCVPQXGEHGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-88-3 |
Source
|
Record name | rac-(((1r,3r)-3-bromocyclobutoxy)methyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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